molecular formula C33H28N2O5S B388110 ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388110
M. Wt: 564.7g/mol
InChI Key: FHQVOOONOHSLKE-VEILYXNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes an anthrylmethylene group, a dimethoxyphenyl group, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and β-ketoesters, under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the Anthrylmethylene Group: The anthrylmethylene moiety is introduced through a condensation reaction between anthraldehyde and the thiazolopyrimidine intermediate.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thiazolopyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step is the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may use bases like sodium hydroxide (NaOH).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Ethyl 2-(9-anthrylmethylene)-5-phenyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but lacks the dimethoxy groups, which may affect its biological activity.

    Ethyl 2-(9-anthrylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a single methoxy group, potentially altering its reactivity and interaction with biological targets.

    Ethyl 2-(9-anthrylmethylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of both methoxy groups and the anthrylmethylene moiety makes it unique in its class, potentially offering distinct biological and chemical properties.

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C33H28N2O5S

Molecular Weight

564.7g/mol

IUPAC Name

ethyl (2Z)-2-(anthracen-9-ylmethylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H28N2O5S/c1-5-40-32(37)29-19(2)34-33-35(30(29)22-14-15-26(38-3)27(17-22)39-4)31(36)28(41-33)18-25-23-12-8-6-10-20(23)16-21-11-7-9-13-24(21)25/h6-18,30H,5H2,1-4H3/b28-18-

InChI Key

FHQVOOONOHSLKE-VEILYXNESA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C5C=CC=CC5=CC6=CC=CC=C64)S2)C

Origin of Product

United States

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